molecular formula C19H22N2O6S B10955767 Propan-2-yl 5-carbamoyl-2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Propan-2-yl 5-carbamoyl-2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B10955767
M. Wt: 406.5 g/mol
InChI Key: UVRQYEWWTAYARM-UHFFFAOYSA-N
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Description

ISOPROPYL 5-(AMINOCARBONYL)-2-[(3,5-DIMETHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 5-(AMINOCARBONYL)-2-[(3,5-DIMETHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the Friedel-Crafts alkylation reaction, where methyl 3,5-dimethoxybenzoate is converted into 3,5-dimethoxybenzoic acid using a sulfuric acid solution and chlorosulfonic acid . This intermediate is then subjected to further reactions to introduce the isopropyl and aminocarbonyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 5-(AMINOCARBONYL)-2-[(3,5-DIMETHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ISOPROPYL 5-(AMINOCARBONYL)-2-[(3,5-DIMETHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ISOPROPYL 5-(AMINOCARBONYL)-2-[(3,5-DIMETHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of 3,5-dimethoxybenzoic acid and thiophene carboxylates. Examples include:

Uniqueness

ISOPROPYL 5-(AMINOCARBONYL)-2-[(3,5-DIMETHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H22N2O6S

Molecular Weight

406.5 g/mol

IUPAC Name

propan-2-yl 5-carbamoyl-2-[(3,5-dimethoxybenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C19H22N2O6S/c1-9(2)27-19(24)14-10(3)15(16(20)22)28-18(14)21-17(23)11-6-12(25-4)8-13(7-11)26-5/h6-9H,1-5H3,(H2,20,22)(H,21,23)

InChI Key

UVRQYEWWTAYARM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=CC(=CC(=C2)OC)OC)C(=O)N

Origin of Product

United States

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